molecular formula C8H12BrCl2FN2 B13038286 (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13038286
M. Wt: 306.00 g/mol
InChI Key: MAUPYLPHXPKBLA-YCBDHFTFSA-N
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Description

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a bromine and fluorine substituted phenyl ring attached to an ethane-1,2-diamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the bromination and fluorination of a phenyl ring followed by the attachment of an ethane-1,2-diamine group. The reaction conditions often require the use of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The process may involve multiple steps, including halogenation and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure the desired product’s purity. The use of high-pressure reactors and specialized equipment is common to achieve the necessary reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring and the presence of an ethane-1,2-diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H12BrCl2FN2

Molecular Weight

306.00 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10BrFN2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1

InChI Key

MAUPYLPHXPKBLA-YCBDHFTFSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)N.Cl.Cl

Origin of Product

United States

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